molecular formula C17H16N8 B2707108 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine CAS No. 2202120-29-2

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine

Cat. No. B2707108
CAS RN: 2202120-29-2
M. Wt: 332.371
InChI Key: HGTMWRKXQODMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a quinoxaline ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets in specific ways .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. The presence of the triazolo[4,3-b]pyridazine and quinoxaline rings suggests a planar structure, which is common for such aromatic systems .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as density, boiling point, vapor pressure, and others could be predicted using computational methods .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has highlighted the synthesis of new derivatives of triazoloquinoxaline and their evaluation for anticancer activities. For instance, the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives have shown promising results against human neuroblastoma and colon carcinoma cell lines, indicating significant cytotoxicity in some compounds (B. N. Reddy et al., 2015). This demonstrates the potential of such compounds in developing anticancer therapeutics.

Antiproliferative Agents

The development of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents further underscores the utility of these compounds in cancer research. These derivatives have been shown to outperform known drugs like imiquimod in vitro, against various cancer cell lines, highlighting their excellent potential as anticancer agents (Daiki Kaneko et al., 2020).

Antiviral and Antimicrobial Activities

Additionally, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized with potential antiviral and antimicrobial agents. Some compounds exhibited cytotoxicity at specific concentrations and showed promising antiviral activity. Moreover, antimicrobial screening demonstrated significant antibacterial and/or antifungal activities, suggesting the broad-spectrum utility of these compounds in combating infectious diseases (Morkos A. Henen et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-23(17-8-18-13-4-2-3-5-14(13)20-17)12-9-24(10-12)16-7-6-15-21-19-11-25(15)22-16/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMWRKXQODMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.